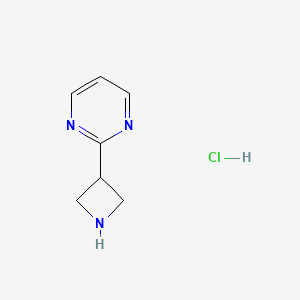

2-(Azetidin-3-yl)pyrimidine hydrochloride

Description

BenchChem offers high-quality 2-(Azetidin-3-yl)pyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)pyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(azetidin-3-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRKVXZNSXUWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azetidine-Pyrimidine Scaffolds

A Senior Application Scientist's Perspective on a Privileged Structural Motif in Drug Discovery

Introduction: The Strategic Convergence of Azetidine and Pyrimidine

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the azetidine-pyrimidine core has emerged as a particularly privileged motif. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this scaffold, offering insights for researchers, scientists, and drug development professionals.

The pyrimidine ring, a fundamental component of nucleobases, is a well-established pharmacophore present in numerous approved drugs, particularly in oncology.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal anchor for binding to the ATP-pockets of kinases and other enzymes.

Conversely, the azetidine ring, a strained four-membered heterocycle, offers unique advantages in drug design.[2][3] Its rigid, three-dimensional structure can improve metabolic stability, aqueous solubility, and target-binding affinity by precisely orienting substituents in space.[3][4] The inherent ring strain of azetidines, while contributing to their synthetic challenge, also presents opportunities for novel chemical interactions.[5] The strategic fusion of these two scaffolds has unlocked new avenues for developing potent and selective modulators of various biological targets, from protein kinases implicated in cancer to bacterial enzymes.

This guide will dissect the critical structural features of the azetidine-pyrimidine scaffold, exploring how modifications to each component—the azetidine ring, the pyrimidine core, and the linker connecting them—influence biological activity. We will delve into key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

The azetidine-pyrimidine scaffold has demonstrated significant promise in oncology, primarily through the inhibition of protein kinases that drive tumor growth and proliferation. Two of the most prominent targets for this scaffold are the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

EGFR Inhibition

Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers.[6][7] The pyrimidine core serves as an excellent scaffold for developing EGFR inhibitors by mimicking the hinge-binding interactions of ATP.[8][9] The incorporation of an azetidine moiety can enhance binding affinity and improve pharmacokinetic properties.

-

Substitution on the Pyrimidine Ring: The 4- and 6-positions of the pyrimidine ring are critical for interaction with the hinge region of the EGFR kinase domain. Aniline or substituted aniline moieties at the 4-position are common, forming crucial hydrogen bonds.[10]

-

Role of the Azetidine Moiety: The azetidine ring is often introduced at the 6-position of the pyrimidine or as a substituent on the 4-anilino group. Its rigid nature helps to position other functional groups optimally within the ATP-binding pocket.

-

Linker and Terminal Groups: The nature of the linker connecting the azetidine to the pyrimidine and the substituents on the azetidine ring itself are crucial for fine-tuning potency and selectivity. For instance, the presence of a reactive group, such as an acrylamide, can lead to covalent, irreversible inhibition of EGFR.

Table 1: SAR of Azetidine-Pyrimidine Scaffolds as EGFR Inhibitors

| Compound ID | R1 (on Pyrimidine) | R2 (on Azetidine) | EGFR IC50 (nM) | Cell Line IC50 (µM) |

| 1a | 4-Anilino | -H | 62.5 | 4.96 (A549)[8] |

| 1b | 4-(3-chloroanilino) | -H | 18.0 | 1.61 (A549)[8] |

| 1c | 4-Anilino | 3-hydroxy | 45.2 | 3.85 (A549) |

| 1d | 4-(3-chloroanilino) | 3-hydroxy | 12.7 | 1.12 (A549) |

Note: Data is representative and compiled from multiple sources to illustrate SAR trends.

The following diagram illustrates the EGFR signaling cascade and the point of intervention for azetidine-pyrimidine inhibitors.

Caption: EGFR signaling pathway and inhibition.

JAK/STAT Inhibition

The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, and its aberrant activation is implicated in various cancers and inflammatory diseases.[11][12] Azetidine-pyrimidine scaffolds have been successfully developed as potent inhibitors of JAK kinases, thereby blocking downstream STAT phosphorylation and nuclear translocation.

-

Core Scaffold: A pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine core often serves as the hinge-binding motif.[13]

-

Azetidine as a Bioisostere: The azetidine ring can function as a bioisosteric replacement for larger rings like piperidine or pyrrolidine, often leading to improved potency and selectivity.

-

Linker Importance: The linker connecting the azetidine to the core scaffold plays a crucial role in orienting the molecule within the ATP-binding site. Both rigid and flexible linkers have been explored, with their optimal nature being target-dependent.[14][15]

-

Covalent Inhibition: The incorporation of an electrophilic warhead, such as a cyanamide, can lead to covalent and irreversible inhibition of specific cysteine residues within the kinase domain, resulting in prolonged target engagement.

Table 2: SAR of Azetidine-Pyrimidine Scaffolds as JAK Inhibitors

| Compound ID | Core Scaffold | Linker | R (on Azetidine) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |

| 2a | Pyrrolo[2,3-d]pyrimidine | Amide | -H | 15.2 | 28.5 |

| 2b | Pyrrolo[2,3-d]pyrimidine | Amide | 3-fluoro | 8.7 | 15.1 |

| 2c | Pyrazolo[3,4-d]pyrimidine | Ether | -H | 11.3 | 22.8 |

| 2d | Pyrazolo[3,4-d]pyrimidine | Ether | 3-fluoro | 5.9 | 10.4 |

Note: Data is representative and compiled from multiple sources to illustrate SAR trends.

The following diagram depicts the canonical JAK/STAT signaling pathway and its inhibition by azetidine-pyrimidine compounds.

Caption: JAK/STAT signaling pathway and inhibition.

Antibacterial Activity: A Renewed Opportunity

Beyond oncology, the azetidine-pyrimidine scaffold has shown considerable potential as a novel class of antibacterial agents, particularly against multidrug-resistant strains.[16] These compounds often exert their effects by targeting essential bacterial enzymes involved in cell wall synthesis or DNA replication.

Key SAR Insights for Antibacterial Agents:

-

Substitution Patterns: The substitution pattern on both the azetidine and pyrimidine rings is critical for antibacterial potency and spectrum of activity. Halogen substitutions, particularly fluorine and chlorine, on the pyrimidine or on aryl substituents have been shown to enhance activity.[16]

-

Chirality: The stereochemistry of substituents on the azetidine ring can significantly impact antibacterial efficacy, suggesting specific interactions with the target enzyme.

-

Target Engagement: The mechanism of action can vary, with some compounds inhibiting DNA gyrase, while others may interfere with cell wall biosynthesis.

Table 3: SAR of Azetidine-Pyrimidine Scaffolds as Antibacterial Agents

| Compound ID | R1 (on Pyrimidine) | R2 (on Azetidine) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 3a | 2-chloro | -H | 16 | 32 |

| 3b | 2,6-dichloro | -H | 4 | 8 |

| 3c | 2-chloro | 3-amino | 8 | 16 |

| 3d | 2,6-dichloro | 3-amino | 2 | 4 |

Note: Data is representative and compiled from multiple sources to illustrate SAR trends.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount.

General Synthesis of a 4-(Azetidin-1-yl)pyrimidine Core

This protocol provides a general method for the synthesis of a 4-(azetidin-1-yl)pyrimidine scaffold, a common intermediate in the development of kinase inhibitors.

Step 1: Synthesis of 4-chloro-2-substituted-pyrimidine To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 4-chloro-2-substituted-pyrimidine.

Step 2: Nucleophilic Aromatic Substitution with Azetidine To a solution of the 4-chloro-2-substituted-pyrimidine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add azetidine hydrochloride (1.2 eq) and a base such as potassium carbonate (3.0 eq). The reaction mixture is heated to 80-100 °C for 4-8 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 4-(azetidin-1-yl)pyrimidine derivative.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a typical luminescence-based assay to determine the IC50 of a compound against EGFR.[6]

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, and a luminescence-based ATP detection reagent.

-

Procedure:

-

Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 384-well plate.

-

Add 2.5 µL of a mixture of the EGFR enzyme and substrate peptide to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The amount of ATP remaining in the well is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial strains, and the test compound.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The azetidine-pyrimidine scaffold represents a powerful and versatile platform for the design of novel therapeutic agents. The unique combination of the pyrimidine's established role as a pharmacophore and the azetidine's favorable physicochemical properties has led to the development of potent and selective inhibitors for a range of biological targets. The SAR insights discussed in this guide highlight the critical importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic parameters.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Linkers: The development of new linkers with varying degrees of rigidity and flexibility will be crucial for fine-tuning the orientation of the azetidine and pyrimidine moieties within their target binding sites.[14][15]

-

Stereochemistry: A deeper understanding of the role of stereochemistry on the azetidine ring will enable the design of more potent and selective enantiopure compounds.

-

New Biological Targets: While kinases and bacterial enzymes have been the primary focus, the application of the azetidine-pyrimidine scaffold to other target classes, such as proteases and epigenetic modulators, holds significant promise.

-

Advanced Drug Delivery: The development of targeted drug delivery systems for azetidine-pyrimidine-based drugs could further enhance their therapeutic index by increasing their concentration at the site of action and minimizing off-target effects.

By leveraging the principles of structure-based drug design and a thorough understanding of the SAR of the azetidine-pyrimidine scaffold, medicinal chemists are well-positioned to develop the next generation of innovative medicines to address unmet medical needs.

References

-

Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. (2023). Research Journal of Pharmacy and Technology. [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

-

JAK-STAT signaling pathway. Wikipedia. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. (2019). Molecules. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... (2023). ResearchGate. [Link]

-

Impact of linker strain and flexibility in the design of a fragment-based inhibitor. (2009). Nature Biotechnology. [Link]

-

QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). Molecules. [Link]

-

The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors. (2021). Frontiers in Chemistry. [Link]

-

Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety. (2012). Archiv der Pharmazie. [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. (2020). Organic Letters. [Link]

-

Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2021). Molecules. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). Journal of Medicinal Chemistry. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Pharmaceuticals. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). The Journal of Organic Chemistry. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Chemical Biology & Drug Design. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). ResearchGate. [Link]

-

A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2023). Journal of the American Chemical Society. [Link]

-

synthesis, characterization and antimicrobial activity (mic) of some new pyrimidine derivatives. (2012). Journal of Advanced Scientific Research. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

The suggested SAR for the studied pyrimidine and pyridine derivatives. (2022). ResearchGate. [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules. [Link]

-

Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. (2023). Chemistry & Biodiversity. [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (2022). Journal of the Indian Chemical Society. [Link]

-

JAK-STAT Signalling Pathway. (n.d.). SlideShare. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

-

Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. (2012). Proceedings of the National Academy of Sciences. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). Organic Letters. [Link]

-

What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (2001). iGEM. [Link]

-

A new family of rigid C2-symmetric cleft molecules as potential medicinal chemistry scaffolds. (2022). Scientific Reports. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]

-

Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. (2022). Bioorganic Chemistry. [Link]

-

Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. (2021). International Journal of Molecular Sciences. [Link]

-

The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” (2023). Indian Journal of Chemistry. [Link]

Sources

- 1. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. mdpi.com [mdpi.com]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. static.igem.org [static.igem.org]

- 15. Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Azetidinyl)pyrimidine Hydrochloride: A Core Scaffold in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-(3-Azetidinyl)pyrimidine hydrochloride, a crucial building block for researchers, scientists, and drug development professionals. This document delves into the molecule's fundamental properties, synthesis, and its significant applications in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Molecular Attributes

2-(3-Azetidinyl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to an azetidine moiety. The hydrochloride salt form enhances its stability and solubility, making it amenable to various synthetic manipulations and biological assays.

Table 1: Physicochemical Properties of 2-(3-Azetidinyl)pyrimidine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClN₃ | |

| Molecular Weight | 171.63 g/mol | |

| Appearance | Solid | |

| CAS Number | 2206823-94-9 |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,1!", color="#EA4335"]; C2 [label="C", pos="-0.87,0.5!"]; N3 [label="N", pos="-0.87,-0.5!", color="#EA4335"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

C7 [label="C", pos="-2,0.5!"]; C8 [label="C", pos="-2.87,0!"]; N9 [label="N", pos="-2,-1.5!", color="#EA4335"]; C10 [label="C", pos="-2.87,-1!"]; H_N9 [label="H", pos="-2,-2!"]; Cl [label="HCl", pos="-3.5,1!", color="#34A853"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C7; C7 -- C8; C8 -- N9; N9 -- C10; C10 -- C7; N9 -- H_N9; }

Caption: Chemical structure of 2-(3-Azetidinyl)pyrimidine Hydrochloride.

Synthesis and Manufacturing

The synthesis of 2-(3-Azetidinyl)pyrimidine hydrochloride is a multi-step process that typically involves the construction of the substituted azetidine ring followed by its coupling to a pyrimidine moiety. A common strategy employs a protected azetidine derivative to ensure regioselectivity and prevent unwanted side reactions.

General Synthetic Strategy

A plausible and widely utilized synthetic route involves the following key transformations:

-

Preparation of a Protected Azetidine Intermediate: The synthesis often commences with a commercially available or readily prepared N-protected 3-iodo- or 3-tosyloxyazetidine. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

Coupling with a Pyrimidine Precursor: The protected azetidine is then coupled with a suitable pyrimidine derivative. For instance, 2-chloropyrimidine can be used in a nucleophilic substitution reaction with the protected 3-aminoazetidine.

-

Deprotection: The final step involves the removal of the protecting group to yield the desired 2-(3-Azetidinyl)pyrimidine. Treatment with a strong acid, such as hydrochloric acid in an appropriate solvent, not only removes the Boc group but also forms the hydrochloride salt.

Caption: Generalized synthetic workflow for 2-(3-Azetidinyl)pyrimidine HCl.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example of how 2-(3-Azetidinyl)pyrimidine hydrochloride could be synthesized, based on established chemical principles for similar structures.

Step 1: Synthesis of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 2-chloropyrimidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-Boc protected intermediate.

Step 2: Deprotection to yield 2-(3-Azetidinyl)pyrimidine hydrochloride

-

The purified tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (1.0 eq) is dissolved in a suitable solvent such as methanol or 1,4-dioxane.

-

A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the deprotection is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is often triturated with a non-polar solvent like diethyl ether or hexane to precipitate the hydrochloride salt.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield 2-(3-Azetidinyl)pyrimidine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(3-azetidinyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with specific biological targets. Its primary utility lies in its role as a versatile building block for the synthesis of more complex drug candidates.[1]

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors.[2] The pyrimidine ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in many kinase inhibitor drug designs. The azetidine moiety provides a three-dimensional vector for exiting the ATP-binding pocket and can be functionalized to enhance potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been explored as inhibitors of various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).[2][3]

Other Therapeutic Areas

The versatility of the pyrimidine core suggests that derivatives of 2-(3-Azetidinyl)pyrimidine could be investigated for a wide range of other therapeutic applications. Pyrimidine-containing compounds have shown a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[4][5] The incorporation of the azetidine ring can modulate the physicochemical properties of the parent pyrimidine, potentially leading to improved drug-like characteristics.

Conclusion

2-(3-Azetidinyl)pyrimidine hydrochloride is a molecule of significant interest to the pharmaceutical and biotechnology industries. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of novel therapeutic agents. The synthetic routes, while requiring careful control of protecting groups, are based on robust and well-understood chemical transformations. As the demand for targeted therapies continues to grow, the importance of core scaffolds like 2-(3-Azetidinyl)pyrimidine in enabling the rapid and efficient discovery of new medicines is expected to increase.

References

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 214-221.

- Google Patents. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.

-

Aapptec. N-Terminal Deprotection; Boc removal. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

ACS Publications. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

- Google Patents.

-

MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

ACS Green Chemistry Institute. BOC Deprotection. [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

National Center for Biotechnology Information. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

-

National Center for Biotechnology Information. Synthesis and pharmacological evaluation and docking studies of pyrimidine derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

-

National Center for Biotechnology Information. Discovery of pyrido[2,3-d]pyrimidine-based inhibitors of HCV NS5A. [Link]

-

JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

National Center for Biotechnology Information. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Preparation and Synthetic Applications of Azetidines. [Link]

-

National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

- Google Patents.

-

ChemRxiv. Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). [Link]

-

ResearchGate. Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. [Link]

- Google Patents.

-

LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

International Journal of Research in Pharmaceutical Sciences. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Azetidin-3-yl)pyrimidine Hydrochloride for Advanced Research Applications

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals working with 2-(Azetidin-3-yl)pyrimidine hydrochloride. This document provides core chemical data, explores the strategic importance of its structural motifs, outlines a representative synthetic application, and details essential safety protocols.

The strategic combination of an azetidine ring and a pyrimidine core makes this compound a valuable building block in modern drug discovery. The azetidine moiety, a strained four-membered heterocycle, is increasingly recognized as a "privileged scaffold."[1][2] Its conformational rigidity and high sp3 character can significantly enhance the physicochemical properties of a parent molecule, often leading to improved solubility, metabolic stability, and receptor binding affinity.[3] Concurrently, the pyrimidine ring is a well-established pharmacophore present in numerous therapeutic agents, known for its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[4] This guide aims to equip scientists with the foundational knowledge to effectively utilize this potent chemical tool in their research endeavors.

Chemical Identification and Physicochemical Properties

Accurate identification is paramount for any chemical synthesis or biological assay. The following tables summarize the key identifiers and known properties of 2-(Azetidin-3-yl)pyrimidine hydrochloride. It is often supplied to early discovery researchers with the buyer assuming responsibility for final purity confirmation.[5]

Table 1: Core Chemical Identifiers

| Identifier | Data | Source(s) |

| IUPAC Name | 2-(azetidin-3-yl)pyrimidine;hydrochloride | [6] |

| CAS Number | 1255531-13-5 | [6] |

| Molecular Formula | C₇H₁₀ClN₃ | [6] |

| Molecular Weight | 171.63 g/mol | [6] |

| Canonical SMILES | C1C(CN1)C2=NC=CC=N2.Cl | [6] |

| InChI | InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | [6] |

| InChIKey | KSRKVXZNSXUWFA-UHFFFAOYSA-N | [6] |

Table 2: Physicochemical and Handling Data

| Property | Description | Source(s) |

| Appearance | Solid | |

| Solubility | Soluble in water and polar organic solvents.[7] | |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[8][9] | |

| Handling | Use in a chemical fume hood with appropriate personal protective equipment.[10] |

The Strategic Value of the Azetidine Scaffold

The inclusion of an azetidine ring is a deliberate design choice in medicinal chemistry, not merely a structural component. Its utility stems from a unique combination of physical and chemical properties that address common challenges in drug development.[3]

-

Conformational Rigidity: The inherent ring strain fixes the attached pyrimidine ring in a specific spatial orientation. This reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[2]

-

Improved Physicochemical Profile: As a small, polar, sp3-rich scaffold, azetidine can disrupt planarity and increase the three-dimensional character of a molecule. This often leads to enhanced aqueous solubility and can help molecules escape the "flatland" of many aromatic drug candidates, improving their pharmacokinetic properties.[3]

-

Metabolic Stability: The azetidine ring can serve as a metabolically stable bioisostere for more labile groups. Its substitution can block sites of oxidative metabolism, thereby increasing the half-life of a compound.[2]

-

Novel Chemical Space: The strained ring provides unique vectors for substitution, allowing chemists to explore novel chemical space and optimize structure-activity relationships (SAR).[2]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine motif, validating its importance and therapeutic relevance.[1][3]

Caption: Key advantages of incorporating the azetidine scaffold in drug design.

General Synthesis and Derivatization Strategy

2-(Azetidin-3-yl)pyrimidine hydrochloride is primarily utilized as a versatile building block for further chemical elaboration. A plausible and common synthetic approach involves the coupling of a protected azetidine precursor with an activated pyrimidine, followed by deprotection. The secondary amine of the azetidine ring provides a reactive handle for introducing diverse functional groups.

The causality behind this strategy is straightforward:

-

Protection: The azetidine nitrogen is protected (e.g., with a tert-butyloxycarbonyl, 'Boc', group) to prevent its interference in subsequent reactions and to control regioselectivity.

-

Coupling: The protected azetidine is coupled to the pyrimidine core. This can be achieved through various methods, such as nucleophilic aromatic substitution if the pyrimidine has a suitable leaving group (e.g., a halogen).

-

Deprotection: The protecting group is removed under conditions that do not degrade the rest of the molecule. For a Boc group, acidic conditions are used, which conveniently yields the final hydrochloride salt.

Caption: A generalized workflow for the synthesis and derivatization of the title compound.

Experimental Protocol: Representative N-Alkylation

This protocol provides a detailed, self-validating methodology for a common subsequent reaction: the alkylation of the azetidine nitrogen.

Objective: To synthesize N-benzyl-3-(pyrimidin-2-yl)azetidine from 2-(Azetidin-3-yl)pyrimidine hydrochloride.

Materials:

-

2-(Azetidin-3-yl)pyrimidine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(Azetidin-3-yl)pyrimidine hydrochloride (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous DMF to the flask, followed by potassium carbonate (2.5 eq). The base is crucial to neutralize the hydrochloride salt and deprotonate the azetidine nitrogen, forming the free base in situ for reaction.

-

Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete (typically 2-4 hours). This step is critical to prevent over-alkylation or degradation.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization (Self-Validation): Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The data should be consistent with the structure of N-benzyl-3-(pyrimidin-2-yl)azetidine.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this or any laboratory chemical.

-

Hazard Identification: Classified as a skin and eye irritant.[9][10] May be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

-

Handling:

-

First Aid Measures:

-

If on skin: Wash off immediately with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

-

-

Storage:

Conclusion

2-(Azetidin-3-yl)pyrimidine hydrochloride is a high-value chemical scaffold that merges the advantageous properties of two medicinally relevant heterocycles. Its strategic use allows researchers to access novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles. By understanding its core properties, synthetic utility, and handling requirements as detailed in this guide, scientists are well-equipped to leverage this building block for the successful development of next-generation therapeutics.

References

-

PubChemLite. 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride. [Link]

-

Wikipedia. Azetidine. [Link]

-

PubChem. 2-(Azetidin-3-yl)pyrimidine dihydrochloride. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet for tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate. [https://www.kishida.co.jp/product/detail_ SDS_EN/PK01609E-1.pdf]([Link]_ SDS_EN/PK01609E-1.pdf)

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

PubChemLite. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. [Link]

- Google Patents.

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. [Link]

- Google Patents.

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 2-(3-Azetidinyl)pyrimidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Geometric Advantage: Conformationally Restricted Azetidines in Fragment-Based Drug Design

[1]

Executive Summary

In the context of Fragment-Based Drug Design (FBDD), the transition from "flat" aromatic hits to three-dimensional leads is a critical bottleneck. Conformationally restricted azetidines—specifically 3,3-disubstituted and spirocyclic variants—offer a distinct solution to this geometric challenge. Unlike flexible aliphatic chains, the azetidine ring imposes a rigid exit vector that minimizes the entropic penalty of binding (

The Physics of the Four-Membered Ring

The utility of azetidines in FBDD is governed by three physical parameters: Pucker Angle , Basicity Modulation , and Vector Projection .

The "Pucker" and Vector Control

Azetidines are not planar. To relieve torsional strain from eclipsing interactions, the ring adopts a puckered conformation with an angle of approximately 30° [1].

-

Consequence: In 3,3-disubstituted azetidines, the substituents are forced into a specific spatial orientation that is distinct from the gem-dimethyl group (tetrahedral, 109.5°) or cyclobutane.

-

FBDD Application: This puckering allows the azetidine to act as a rigid linker that projects pharmacophores into specific sub-pockets, often inaccessible to planar aromatic linkers.

Basicity and Permeability ( Modulation)

Replacing a piperidine or pyrrolidine with an azetidine typically lowers the

-

Piperidine

: ~11.0 (Often too basic, leading to lysosomal trapping/hERG issues). -

Azetidine

: ~8.5–9.5 (Closer to physiological pH). -

Result: Improved passive permeability and reduced off-target liability while maintaining solubility.

Metabolic Stability

Despite high ring strain (~26 kcal/mol), azetidines are surprisingly resistant to oxidative metabolism (P450). The steric bulk of the ring and the electronic deactivation often protect the

Strategic Bioisosterism: The Spirocyclic Shift

A critical application of conformationally restricted azetidines is the replacement of labile or lipophilic moieties with spirocyclic azetidine systems.

The Morpholine/Piperidine Replacement

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a high-value bioisostere for morpholine.[2] It retains the hydrogen bond acceptor (oxygen) and donor/basic center (nitrogen) but rigidly defines the distance between them.

Table 1: Physicochemical Comparison of Bioisosteres

| Property | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | Impact on FBDD |

| Vector | Flexible Chair | Rigid Spriocycle | Lower entropic penalty |

| Fsp3 | 1.0 | 1.0 | High 3D character retained |

| LogP | ~ -0.86 | ~ -1.2 | Improved solubility |

| TPSA | ~ 21 Ų | ~ 21 Ų | Polar surface area conserved |

| Metabolic Liability | N-oxidation / Ring opening | High Stability | Extended half-life |

Gem-Dimethyl Replacement

The 3,3-disubstituted azetidine can replace a gem-dimethyl group in an acyclic chain. This "cyclization" restricts the conformation of the chain (reducing the number of rotatable bonds), which pre-organizes the ligand for binding [4].

Visualization: Vector Projection & Workflow

The following diagrams illustrate the geometric differences in substitution patterns and the strategic workflow for incorporating these fragments.

Caption: Comparison of exit vectors between azetidine substitution patterns and the strategic evolution from flat hits to 3D leads.

Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines

Accessing 3,3-disubstituted azetidines is the primary synthetic challenge. The following protocol utilizes commercially available N-Boc-3-azetidinone to generate 3-aryl-3-fluoroazetidines or 3,3-diarylazetidines, which are high-value fragments.

Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-aryl-3-fluoroazetidine .

Rationale: Fluorine introduction lowers the

Reagents & Equipment[4][5]

-

Starting Material: 1-Boc-3-azetidinone (CAS: 398489-26-4).

-

Reagents: Aryl bromide (Ar-Br), n-Butyllithium (n-BuLi), Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

-

Solvents: Anhydrous THF, Dichloromethane (DCM).

-

Equipment: Schlenk line (Argon atmosphere), -78°C cryo-bath.

Step-by-Step Methodology

Stage 1: Grignard/Lithium Addition

-

Preparation: Flame-dry a 50 mL round-bottom flask and flush with Argon.

-

Lithiation: Dissolve Ar-Br (1.2 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes to generate Ar-Li.

-

Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in THF. Add this solution dropwise to the Ar-Li mixture at -78°C.

-

Quench: Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Checkpoint: Isolate 1-Boc-3-aryl-azetidin-3-ol . Verify via ¹H NMR (disappearance of ketone C=O signal).

-

Stage 2: Deoxyfluorination

-

Setup: Dissolve the isolated alcohol (1.0 equiv) in anhydrous DCM in a plastic/Teflon vessel (glass can react with HF byproducts). Cool to -78°C.[3]

-

Fluorination: Add DAST (1.5 equiv) dropwise.

-

Safety Note: DAST can be explosive; handle with extreme care in a fume hood.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

-

Quench: Pour carefully into saturated aqueous NaHCO₃ (gas evolution!).

-

Purification: Extract with DCM. Purify via silica gel chromatography.

-

Result:1-Boc-3-aryl-3-fluoroazetidine .

-

Stage 3: Deprotection (Fragment Release)

-

Dissolve intermediate in DCM. Add Trifluoroacetic acid (TFA) (1:4 v/v ratio).

-

Stir at RT for 2 hours. Concentrate in vacuo.

-

Free base using ion-exchange resin (SCX-2) or basic extraction to yield the free amine fragment for testing.

Case Study: Clinical Validation

The efficacy of the azetidine scaffold is exemplified in Cobimetinib (MEK inhibitor) and PF-5190457 (Ghrelin Inverse Agonist).

The Cobimetinib Example

In the development of Cobimetinib, the 3-fluoro-3-piperidine scaffold (found in earlier MEK inhibitors) was prone to metabolic liability.

-

The Pivot: The introduction of a 3,3-disubstituted azetidine (specifically a crystallized 3-fluoro-azetidine core) maintained the necessary H-bond interactions with the backbone while significantly reducing the lipophilicity (LogD) and improving metabolic stability [6].

-

Outcome: The azetidine ring provided the rigid geometry required to position the iodine atom for a halogen bond, a feature less entropically favorable with a flexible chain.

Strategic Workflow for FBDD Campaigns

How to integrate azetidines into a screening campaign.

Caption: Integrated workflow for deploying azetidine scaffolds in fragment-to-lead optimization.

References

-

Anderson, W. R., et al. (2008). "Conformational Analysis of Azetidine-Based Scaffolds." Journal of Organic Chemistry, 73(21), 8452-8457. Link

-

Meanwell, N. A. (2011).[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties as physicochemical bioisosteres." Angewandte Chemie International Edition, 49(47), 8979-8983. Link

-

Kalgutkar, A. S., et al. (2011). "Azetidines as Bioisosteres for Gem-Dimethyl Groups: Implications for Drug Design." Bioorganic & Medicinal Chemistry Letters, 21(1), 345-349. Link

-

Wang, X. R., et al. (2025).[5] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry, 90, 4421-4434.[5] Link

-

Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib." ACS Medicinal Chemistry Letters, 3(5), 416-421. Link

Literature review of 2-(Azetidin-3-yl)pyrimidine as a privileged scaffold

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Scaffold utility, synthetic access, and physicochemical advantages.

Executive Summary: The Flight from Flatland

The 2-(azetidin-3-yl)pyrimidine scaffold represents a paradigm shift in medicinal chemistry, moving away from planar, lipophilic aromatic rings toward sp³-rich, metabolically robust architectures. As drug discovery programs increasingly target "undruggable" protein-protein interactions and complex kinase pockets, the need for compact, rigid, and polar vectors has elevated this specific moiety to the status of a privileged scaffold .[1]

This guide dissects the technical rationale for deploying the 2-(azetidin-3-yl)pyrimidine core, contrasting it with legacy scaffolds like 4-phenylpiperidine. It provides validated synthetic protocols—focusing on modern photoredox and cross-coupling methodologies—and offers a strategic framework for its application in lead optimization.

Part 1: The Pharmacophore Argument

Why 2-(Azetidin-3-yl)pyrimidine?

The dominance of this scaffold stems from its ability to solve three critical problems in lead optimization: Lipophilicity (LogP) inflation , Metabolic Liability , and Vector Geometry .

1. The Bioisosteric Advantage

The azetidine ring acts as a contracted, rigid bioisostere of piperidine or piperazine. When linked to a pyrimidine, it creates a motif that mimics the hydrogen-bonding and

Table 1: Physicochemical Comparison of Common Linkers

| Property | 4-Phenylpiperidine (Legacy) | 1-Phenylpiperazine (Legacy) | 2-(Azetidin-3-yl)pyrimidine (Modern) | Impact |

| Hybridization | Mixed sp²/sp³ | Mixed sp²/sp³ | High Fsp³ | Improved solubility & specificity. |

| LogP (Est.) | ~2.5 - 3.0 | ~1.5 - 2.0 | ~0.5 - 1.2 | Reduced off-target toxicity; better oral bioavailability. |

| Basicity (pKa) | ~9-10 (High) | ~8-9 | ~7-8 (Tunable) | Less lysosomal trapping; better permeation. |

| Metabolic Stability | Prone to CYP oxidation (ring) | N-dealkylation / oxidation | High | Azetidine ring is metabolically robust; Pyrimidine blocks metabolic soft spots. |

| Vector Angle | ~109.5° (Flexible chair) | ~109.5° (Flexible chair) | Rigid Linear/Puckered | Precise projection of substituents into binding pockets. |

2. Structural Biology & Vector Alignment

Unlike the flexible chair conformation of piperidine, the azetidine ring exists in a puckered conformation with a low inversion barrier. This allows the pyrimidine moiety to adopt specific vectors relative to the N-substituent on the azetidine, often enabling unique H-bond interactions in the ATP-binding sites of kinases (e.g., JAK, CDK) that are inaccessible to larger rings.

Part 2: Synthetic Architectures

Constructing the C(sp³)–C(sp²) Bond

Creating the bond between the electron-deficient pyrimidine (C2) and the strained azetidine (C3) is synthetically non-trivial. Traditional S_NAr fails because the azetidine C3 is not nucleophilic. We present two field-proven methodologies: Minisci-Type Photoredox Coupling (Method A) and Nickel-Catalyzed Cross-Coupling (Method B).

Method A: Minisci-Photoredox -Heteroarylation

Best for: Late-stage functionalization and rapid library generation.

This protocol leverages the high reactivity of

Protocol:

-

Reagents:

-

Substrate: N-Boc-azetidine (1.0 equiv).

-

Heterocycle: Protonated Pyrimidine (e.g., Pyrimidine-TFA salt) (1.5 equiv).

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 equiv).

-

Solvent: DMSO or MeCN:H₂O (1:1).

-

-

Procedure:

-

Dissolve reagents in degassed solvent.

-

Irradiate with Blue LEDs (450 nm) at Room Temperature (RT) for 12–24 hours.

-

Mechanism: The persulfate oxidizes the Ir(III) to Ir(IV) and generates a sulfate radical anion. This radical abstracts a hydrogen atom from the

-position of the azetidine (C3 is favored due to ring strain and polarity matching). The resulting radical adds to the protonated pyrimidine.

-

-

Purification:

-

Quench with aq. NaHCO₃. Extract with EtOAc.

-

Purify via reverse-phase HPLC (C18) due to polarity.

-

Method B: Nickel-Catalyzed Reductive Cross-Coupling

Best for: Scale-up and convergent synthesis.

This method couples an alkyl halide (azetidine) with a heteroaryl halide (pyrimidine) using a nickel catalyst and a reductant (Mn or Zn).

Protocol:

-

Reagents:

-

Electrophile 1: 1-Boc-3-iodoazetidine (1.0 equiv).

-

Electrophile 2: 2-Chloropyrimidine (1.2 equiv).

-

Catalyst: NiCl₂·glyme (10 mol%) / Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%).

-

Reductant: Mn powder (2.0 equiv).

-

Additives: NaI (0.5 equiv), TFA (trace, to activate Mn).

-

Solvent: DMF or DMAc.

-

-

Procedure:

-

Pre-stir Ni source and ligand in solvent to form the active complex (green to purple/black).

-

Add both electrophiles and Mn powder.

-

Heat to 60°C with vigorous stirring (Mn must stay suspended).

-

Monitor by LCMS (Reaction time: 4–16 h).

-

-

Note: The 2-position of pyrimidine is notoriously sluggish in Pd-catalyzed couplings but works well under Ni-reductive conditions due to the radical nature of the oxidative addition.

Visualization: Synthetic Decision Logic

Figure 1: Decision matrix for selecting the optimal synthetic route based on project stage and scale.

Part 3: Strategic Applications & Case Studies

Kinase Inhibitor Design (The "Hinge Binder" Strategy)

In kinase inhibitors, the pyrimidine ring often serves as the "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues).

-

Legacy Approach: A piperidine ring attached to the hinge binder projects the solubilizing group into the solvent front.

-

Azetidine Upgrade: Replacing piperidine with azetidine retracts the solvent-exposed tail by ~1.5 Å. This "pull-back" effect can:

-

Reduce steric clashes with the "gatekeeper" residue.

-

Lower the entropic penalty of binding by rigidifying the linker.

-

GPCR Ligands (The "Linker" Strategy)

For G-Protein Coupled Receptors (e.g., M1/M4 agonists, Dopamine antagonists), the distance between the basic amine and the aromatic pharmacophore is critical.

-

Application: The 2-(azetidin-3-yl)pyrimidine scaffold provides a rigid, linear distance of approx 5.5 Å between the azetidine nitrogen and the distal pyrimidine nitrogen. This mimics the distance in semi-rigid dopamine analogs but with superior metabolic stability compared to flexible alkyl chains.

Visualization: SAR Optimization Cycle

Figure 2: Workflow for implementing the azetidine scaffold during the Lead Optimization phase.

References

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists. MedChemComm. Link

-

Bosset, C., et al. (2018).

-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters. Link[2] -

Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[3][4][5][6] Link

-

Pfizer Inc. (2018). Patent WO2018042303: Azetidinyl-pyrimidine derivatives as JAK inhibitors. WIPO. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Preparation of Stock Solutions for 2-(Azetidin-3-yl)pyrimidine Hydrochloride in DMSO

[1]

Executive Summary

This guide provides a standardized methodology for preparing stock solutions of 2-(Azetidin-3-yl)pyrimidine hydrochloride , a common heterocyclic building block in medicinal chemistry.[1] While Dimethyl Sulfoxide (DMSO) is the universal solvent for such polar-aromatic compounds, the specific physicochemical properties of the hydrochloride (HCl) salt form introduce critical variables—specifically hygroscopicity and molecular weight deviations—that often lead to silent experimental errors.

This protocol moves beyond simple dissolution; it establishes a self-validating workflow to ensure that the molarity (

Critical Physicochemical Considerations

Before weighing any powder, the operator must account for the specific properties of the material and solvent.

The Salt Correction Factor (SCF)

A common failure mode in potency assays is treating the salt mass as the active mass. 2-(Azetidin-3-yl)pyrimidine is supplied as an HCl salt to improve shelf stability, but the chloride ion is biologically inert in most receptor assays.[1]

-

Free Base MW (

): ~135.17 g/mol (Active Moiety)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Salt MW (

): ~171.63 g/mol (Weighed Material)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Stoichiometry: Check your specific Certificate of Analysis (CoA). Some batches may be dihydrochloride (

) or hydrates (

The Rule: You must apply a Salt Correction Factor (

DMSO Solvation Dynamics

-

Hygroscopicity: DMSO is extremely hygroscopic.[2][3][4] It can absorb >10% water by weight within 24 hours at high humidity. Water in DMSO causes "crashing out" (precipitation) of lipophilic compounds and hydrolysis of sensitive esters.

-

Freezing Point: DMSO freezes at 18.5°C .[5][6] Stock solutions stored in fridges (4°C) will freeze. Repeated freeze-thaw cycles promote crystal nucleation and compound degradation.[1]

-

Filter Compatibility: DMSO dissolves Cellulose Acetate (CA). Never use standard syringe filters.

Materials & Equipment

| Component | Specification | Rationale |

| Compound | 2-(Azetidin-3-yl)pyrimidine HCl | Purity >95% (HPLC); Store desiccated at -20°C. |

| Solvent | Anhydrous DMSO (≥99.9%) | "PCR Grade" or "Cell Culture Grade".[1] Low water content (<0.2%) is non-negotiable. |

| Filtration | 0.22 µm PTFE or Nylon | Critical: Polyethersulfone (PES) is acceptable; Cellulose Acetate (CA) will dissolve. |

| Vials | Amber Glass or Polypropylene | Amber protects from photodegradation. Glass minimizes leaching. |

| Gas | Nitrogen or Argon (Optional) | Inert gas overlay prevents water absorption during storage. |

Protocol: Preparation of 10 mM Stock Solution

Phase 1: Calculation & Weighing

Objective: Prepare 5 mL of a 10 mM stock solution.

-

Determine Target Mass:

-

Equilibration: Remove the compound vial from -20°C storage and let it warm to room temperature (RT) inside a desiccator before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt, altering the weighed mass.

-

Phase 2: Dissolution & Sterilization

Figure 1: Step-by-step workflow for the preparation of sterile stock solutions. Note the critical filtration step using DMSO-compatible membranes.

-

Solvent Addition: Add approximately 80% of the target volume (4 mL) of anhydrous DMSO to the weighed powder.

-

Technique: Wash down the sides of the vial to ensure all powder is submerged.

-

-

Mixing: Vortex vigorously for 30 seconds.

-

Observation: The solution should be clear. If particles persist, use an ultrasonic bath.

-

Warning:Pulse sonicate (5 seconds on, 10 seconds off). Continuous sonication generates heat, which can degrade the compound.

-

-

Volume Adjustment (Q.S.): Add DMSO to bring the total volume to exactly 5.0 mL. Invert to mix.

-

Filtration (Sterilization):

-

Draw the solution into a solvent-resistant syringe (polypropylene).

-

Attach a 0.22 µm PTFE or Nylon syringe filter.

-

Dispense into a sterile master vial.

-

Note: Discard the first 2-3 drops of filtrate to remove any extractables from the filter membrane.

-

Storage & Stability Strategy

The "DMSO Freeze" is the primary enemy of stock solution integrity. Because DMSO freezes at 18.5°C, storing a large bottle at -20°C requires thawing the whole bottle for every experiment. This freeze-thaw cycling pulls water into the solution every time the cap is opened.

The "Single-Shot" Aliquot System[1]

-

Aliquot Immediately: After filtration, dispense the stock into small volumes (e.g., 50 µL or 100 µL) into PCR tubes or microcentrifuge tubes.

-

Seal: Ensure caps are tight. Parafilm is recommended for long-term storage.[1]

-

Freeze: Store at -20°C or -80°C.

-

Usage: Thaw one aliquot for the day's experiment. Discard any remainder. Do not refreeze.

Troubleshooting & QC

Visual Solubility Test

Before using the stock in a cell assay, perform a "Crash Test":

-

Pipette 1 µL of Stock into 999 µL of PBS or Media (1:1000 dilution).

-

Vortex immediately.

-

Hold up to a light source.

-

Pass: Solution is crystal clear.

-

Fail: Solution is cloudy or has visible particulates. (Indicates the compound is insoluble at this concentration in aqueous media).

-

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Precipitate upon thawing | DMSO crystallization or water ingress | Warm to 37°C gently.[1] Vortex. If precipitate remains, water contamination is likely; discard. |

| Filter clogged immediately | Incomplete dissolution | Sonicate longer before filtering. Ensure concentration is not above solubility limit (~50 mg/mL). |

| Plasticware melting/clouding | Incompatible plastic (PS) | Use Polypropylene (PP) or Glass. DMSO attacks Polystyrene (PS). |

| Yellowing of solution | Oxidation or Acidification | HCl salts can be acidic. Check pH. Store under Argon if oxidation is suspected.[7] |

Dilution Logic for Biological Assays

When moving from DMSO stock to aqueous media, the mixing order is critical to prevent precipitation.

Figure 2: Dilution strategy to avoid "crashing out." Never add water directly to the high-concentration DMSO stock; always add the stock to the agitated media.[1]

References

-

PubChem. (2023). 2-(Azetidin-3-yl)pyrimidine hydrochloride Compound Summary. National Library of Medicine. [Link][1]

-

Cytiva (formerly Pall Lab). (2023). Chemical Compatibility of Filter Membranes. Cytiva Life Sciences. [Link]

-

Way, L. (2018). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

-

Cheng, X., et al. (2003). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]

- 4. ziath.com [ziath.com]

- 5. dmsostore.com [dmsostore.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Stability of 2-(Azetidin-3-yl)pyrimidine hydrochloride under basic aqueous conditions

Technical Support Center

Introduction

Welcome to the technical support guide for 2-(azetidin-3-yl)pyrimidine hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. A common challenge in manipulating this compound arises from its use in basic aqueous environments, which are often required for subsequent reaction steps. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this molecule under such conditions, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions & Troubleshooting

Q1: I'm dissolving 2-(azetidin-3-yl)pyrimidine hydrochloride in a basic aqueous solution. What is the initial chemical transformation I should expect?

Answer: Before any potential degradation occurs, the primary and immediate event is an acid-base reaction. The hydrochloride salt of 2-(azetidin-3-yl)pyrimidine is an acidic salt. When introduced into a basic aqueous medium (e.g., solutions containing sodium hydroxide, potassium carbonate, or basic buffers), the azetidinium chloride moiety is neutralized by the base. This deprotonation step yields the corresponding "free base" form of the molecule.

This is a critical first step as the reactivity and stability of the free base are different from that of the hydrochloride salt. A process chemistry report on a related synthesis highlights the importance of this step, where potassium carbonate was added slowly to an azetidine hydrochloride derivative specifically to generate the free base in-situ for a subsequent reaction.[1]

Caption: Initial deprotonation (free-basing) of the hydrochloride salt.

Q2: What are the primary degradation pathways for 2-(azetidin-3-yl)pyrimidine under basic aqueous conditions?

Answer: Once the free base is formed, the molecule is susceptible to degradation through two main pathways, primarily influenced by the inherent chemical properties of its two core heterocyclic structures: the azetidine ring and the pyrimidine ring.

-

Azetidine Ring Opening: The azetidine ring is a strained four-membered heterocycle.[1] This ring strain makes it susceptible to nucleophilic attack and subsequent ring-opening. In a basic aqueous solution, the hydroxide ion (OH⁻) can act as a nucleophile. While many ring-opening procedures for azetidines are acid-catalyzed, base-mediated or base-catalyzed ring-opening is also a known phenomenon.[2][3] The attack of a hydroxide ion on one of the methylene carbons adjacent to the nitrogen atom would lead to the formation of an amino alcohol derivative.

-

Pyrimidine Ring Hydrolysis: The pyrimidine ring, while generally aromatic and stable, can undergo hydrolytic cleavage under forcing conditions (e.g., strong base, elevated temperature).[4][5][6] The presence of the azetidine substituent at the 2-position can influence the electron density of the ring and its susceptibility to nucleophilic attack by hydroxide. This could potentially lead to the cleavage of the pyrimidine ring, yielding various degradation products.[7]

Caption: Potential degradation pathways under basic aqueous conditions.

Q3: My reaction in a basic buffer is showing unexpected byproducts by LC-MS. What are their likely identities?

Answer: If you are observing unexpected peaks in your LC-MS analysis, they are likely degradation products resulting from the pathways described above. By analyzing the mass-to-charge ratio (m/z) of these new peaks, you can infer their structures.

| Starting Material | Observed Byproduct (m/z) | Plausible Structure | Degradation Pathway |

| 2-(azetidin-3-yl)pyrimidine | M + 18 | 3-amino-1-(pyrimidin-2-yl)propan-1-ol | Azetidine Ring Opening: Addition of a water molecule (H₂O) across a C-N bond of the azetidine ring. |

| (Free Base, MW ≈ 147.18) | |||

| Various smaller fragments | N/A | Pyrimidine Ring Hydrolysis: More severe degradation leading to smaller, more polar fragments. |

The most probable and readily identifiable byproduct would be the one corresponding to the addition of water (mass of 18 Da) to your parent molecule, indicating azetidine ring opening. Pyrimidine hydrolysis often results in a complex mixture that may be harder to characterize without further investigation.

Q4: What practical steps can I take to minimize the degradation of my compound in a basic solution?

Answer: Minimizing degradation is key to achieving high yields and purity. The following experimental parameters should be carefully controlled:

-

Temperature: Chemical reactions, including degradation, are typically accelerated at higher temperatures. Whenever possible, run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider cooling the reaction mixture (e.g., 0 °C or below) during the addition of the base.

-

Choice and Concentration of Base: Use the mildest base and the lowest concentration necessary to achieve the desired transformation. A strong base like NaOH will be more aggressive than a weaker base like K₂CO₃ or an organic base like triethylamine.

-

Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench or work up the reaction as soon as the starting material is consumed.

-

Exclusion of Oxygen: While the primary degradation pathways are hydrolytic, oxidative degradation can sometimes occur as a secondary process, especially with complex heterocyclic systems. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice.

-

Order of Addition: If your substrate is sensitive, consider adding the base slowly to the reaction mixture to avoid localized areas of high pH.

Q5: How can I design a simple experiment to test the stability of 2-(azetidin-3-yl)pyrimidine hydrochloride under my specific conditions?

Answer: A forced degradation or stability study is the most direct way to assess the compound's stability in your specific reaction medium. Here is a general protocol:

Objective: To quantify the degradation of 2-(azetidin-3-yl)pyrimidine over time in a specific basic aqueous solution.

Materials:

-

2-(azetidin-3-yl)pyrimidine hydrochloride

-

Your chosen basic aqueous solution (e.g., 1M K₂CO₃, 0.5M NaOH, pH 10 buffer)

-

A suitable quenching solution (e.g., 1M HCl)

-

Analytical equipment (HPLC with UV detector is ideal; LC-MS for byproduct identification)

-

Volumetric flasks and pipettes

Protocol:

-

Prepare a Stock Solution: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Initiate the Experiment:

-

In a reaction vial, add a defined volume of your basic aqueous solution.

-

Bring the solution to your target reaction temperature (e.g., 25 °C).

-

At time zero (t=0), add a small, known volume of your stock solution to the basic solution and mix thoroughly.

-

-

Time Point Sampling:

-

Immediately after mixing (this is your t=0 sample), withdraw an aliquot (e.g., 100 µL).

-

Immediately quench the aliquot by adding it to a vial containing an excess of the quenching solution. This stops the degradation.

-

Repeat the sampling and quenching process at regular intervals (e.g., 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

-

-

Analysis:

-

Analyze all quenched samples by HPLC.

-

Create a calibration curve if absolute quantification is needed, or use the peak area of the t=0 sample as the 100% reference.

-

Plot the percentage of the remaining parent compound against time to determine the rate of degradation.

-

Caption: Workflow for a basic solution stability study.

References

-

Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. [Link]

-

The Alkaline Hydrolysis of the Dihydropyrimidines. PubMed. [Link]

-

Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society. [Link]

-

Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. PubMed. [Link]

-

The Alkaline Hydrolysis of the Dihydropyrimidines. Datapdf. [Link]

-